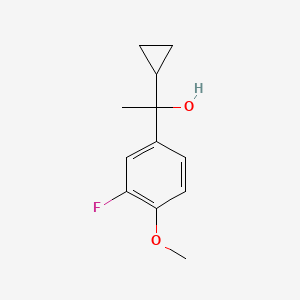

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol

Description

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol is a substituted ethanol derivative featuring a cyclopropyl group and a 3-fluoro-4-methoxyphenyl moiety. The fluorine atom at the 3-position and methoxy group at the 4-position on the aromatic ring introduce unique electronic and steric effects, distinguishing it from related compounds. Such substitutions are critical in modulating reactivity, solubility, and biological activity, making this compound of interest in pharmaceutical and materials research .

Properties

IUPAC Name |

1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-12(14,8-3-4-8)9-5-6-11(15-2)10(13)7-9/h5-8,14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKOGITUKLWDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C2=CC(=C(C=C2)OC)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with cyclopropylmagnesium bromide in a Grignard reaction. The reaction conditions typically require anhydrous ether as a solvent and cooling to maintain the stability of the Grignard reagent.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol exhibit significant antimicrobial properties. For instance, derivatives of fluoroquinolones, which share structural similarities with this compound, have been shown to possess antibacterial activity against various pathogens including Staphylococcus aureus and Escherichia coli. A study demonstrated that certain derivatives exhibited lower minimum inhibitory concentration (MIC) values compared to conventional antibiotics, indicating enhanced efficacy against resistant strains .

Neurological Applications

Compounds containing a cyclopropyl moiety have been investigated for their role as positive allosteric modulators of metabotropic glutamate receptors (mGluRs). Specifically, this compound could potentially modulate mGluR5 activity, which is implicated in various neurological disorders such as anxiety and traumatic brain injury (TBI) . In vivo studies have shown promising results in rodent models for anxiety and psychosis, suggesting therapeutic avenues for conditions related to neurotransmitter dysregulation.

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antibacterial efficacy of this compound derivatives against Pseudomonas aeruginosa and Bacillus subtilis. The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics, showcasing their potential as effective antimicrobial agents.

| Compound | MIC (μM) | Activity Against |

|---|---|---|

| CD-10 | 0.1 | Bacillus subtilis |

| CD-7 | 0.6 | Staphylococcus aureus |

| CD-9 | 0.9 | Escherichia coli |

Case Study 2: Neurological Benefits

In a controlled study involving rodent models, the administration of cyclopropyl-containing compounds demonstrated reduced anxiety-like behaviors and improved cognitive function following TBI. The modulation of mGluR5 was identified as a key factor in these outcomes, suggesting that this compound could be explored further for neuroprotective applications .

Mechanism of Action

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol can be compared with other similar compounds, such as 1-cyclopropyl-1-(3-fluoro-4-methoxyphenyl)methanamine and 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-quinolone. These compounds share structural similarities but differ in functional groups and potential applications. The uniqueness of this compound lies in its specific combination of cyclopropyl, fluoro, and methoxy groups, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Key Comparisons:

*Calculated based on formula C₁₁H₁₃FO₂ (12×11 + 1×13 + 19 + 16×2 = 196).

Key Observations :

- The target compound’s 3-fluoro-4-methoxy substitution creates a polarized aromatic ring, enhancing solubility in polar solvents compared to non-substituted analogs .

- Para-substituted analogs (e.g., 4-fluoro in ) lack the electronic complexity of the target’s dual substituents, simplifying their NMR spectra .

Key Observations :

- Electron-donating groups (e.g., 4-ethyl in 1d) correlate with higher yields (86%), likely due to stabilized intermediates during synthesis .

- Bulky substituents (e.g., 4-isopropyl in 1e) reduce yields (70%), suggesting steric challenges in cyclopropane ring formation .

- The target compound’s 3-fluoro-4-methoxy pattern may pose synthetic challenges, as meta-substitution often requires precise reaction conditions .

Spectroscopic Data (NMR)

NMR shifts vary with substituent electronic effects ():

| Compound () | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 1a (2,5-dimethylphenyl) | 1.25 (s, 3H, CH₃) | 24.1 (CH₃), 148.9 (C-O) |

| 1d (4-ethylphenyl) | 1.30 (s, 3H, CH₃) | 22.8 (CH₂CH₃), 149.3 (C-O) |

| Compound () | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 1c (2-methoxyphenyl) | 1.28 (s, 3H, CH₃) | 55.8 (OCH₃), 152.1 (C-O) |

| 1e (4-methoxyphenyl) | 1.22 (s, 3H, CH₃) | 55.2 (OCH₃), 157.4 (C-O) |

Key Observations :

- Methoxy groups in para positions (1e) show upfield ¹³C shifts (157.4 ppm) compared to ortho-substituted analogs (152.1 ppm in 1c), reflecting resonance stabilization differences .

- The target compound’s 3-fluoro substituent is expected to deshield adjacent protons, producing distinct ¹H NMR peaks (~6.8–7.2 ppm for aromatic protons) .

Biological Activity

1-Cyclopropyl-1-(3-fluoro-4-methoxyphenyl)ethanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl ring attached to a phenolic structure, specifically 3-fluoro-4-methoxyphenyl. Its chemical formula is C12H15F1O2, and it is characterized by the presence of both a cyclopropyl moiety and a substituted phenol, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The structure allows for potential modulation of neurotransmitter systems, particularly those involving serotonin receptors, which are crucial in mood regulation and various neuropsychiatric conditions.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It has been suggested that the compound may act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The presence of the methoxy group on the phenyl ring is often associated with increased lipophilicity, enhancing membrane penetration and potentially leading to cytotoxic effects on cancer cells.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study assessing structurally similar compounds, it was found that derivatives with phenolic substitutions exhibited significant cytotoxicity against human cancer cell lines (e.g., A431 and Jurkat). The IC50 values were comparable to established anticancer drugs like doxorubicin, suggesting that this compound could exhibit similar potency in future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.